Intricatin

Description

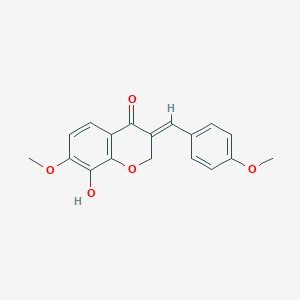

Structure

3D Structure

Properties

CAS No. |

124166-25-2 |

|---|---|

Molecular Formula |

C18H16O5 |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

(3E)-8-hydroxy-7-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one |

InChI |

InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-18-14(16(12)19)7-8-15(22-2)17(18)20/h3-9,20H,10H2,1-2H3/b12-9+ |

InChI Key |

LUVBNINCYAAMEQ-FMIVXFBMSA-N |

SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)OC |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3O)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)OC |

Synonyms |

7,4'-dimethoxy-8-hydroxy-homoisoflavone 7,4'-dimethoxy-8-hydroxyhomoisoflavone intricatin |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Intricatin

Botanical Sources and Biogeographical Distribution

Intricatin, like other homoisoflavonoids, exhibits a relatively limited distribution within the plant kingdom, primarily being found in specific families.

This compound was initially isolated from the desert plant Hoffmanosseggia intricata, collected in Baja California, Mexico. This discovery marked its initial characterization as a new homoisoflavonoid, alongside intricatinol (B47013) nih.govcdutcm.edu.cnnih.govscispace.com. The structures of these compounds were elucidated using various spectroscopic techniques cdutcm.edu.cn.

A significant development in the understanding of this compound's identity occurred with its structural revision. The spectral data of synthetic this compound were found not to corroborate with those of the initially reported natural product from Hoffmanosseggia intricata. Consequently, the structure of this compound was revised to 8-methoxybonducellin (B583820) nih.govneist.res.in. This revised compound, 8-methoxybonducellin, has also been identified and isolated from Caesalpinia pulcherrima nih.govneist.res.inpakbs.org. Other homoisoflavonoids, such as bonducellin (B162216) and isobonducellin, have also been isolated from Caesalpinia pulcherrima plantaedb.comstuartxchange.org.

Further research has revealed the presence of this compound in the stem bark of Biancaea decapetala (Roth) O.Deg., which is a synonym for Caesalpinia decapetala colab.wsresearchgate.netresearchgate.netresearchgate.net. This identification was made through anti-inflammatory activity-guided fractionation and structural elucidation primarily using Nuclear Magnetic Resonance (NMR) techniques researchgate.netresearchgate.net.

Homoisoflavonoids are considered a special subclass of flavonoids, characterized by an additional carbon atom, making them relatively rare in nature nih.govbidd.groupnih.gov. Their primary occurrence is observed in the Fabaceae and Asparagaceae families nih.govbidd.groupnih.govctdbase.orgplantaedb.com. Less commonly, they are also found in Polygonaceae, Portulacaceae, Orchidaceae, and Gentianaceae families nih.govbidd.groupnih.govctdbase.orgplantaedb.com. Both Hoffmanosseggia and Caesalpinia genera, which are sources of this compound, belong to the Fabaceae family nih.gov.

The botanical sources of this compound and related homoisoflavonoids are summarized in Table 1.

Table 1: Botanical Sources of this compound and Related Homoisoflavonoids

| Plant Species | Compound(s) Isolated/Identified | Original Isolation/Identification Context | Reference |

| Hoffmanosseggia intricata | This compound (original isolation), Intricatinol | Initial isolation of homoisoflavonoids | nih.govcdutcm.edu.cnnih.gov |

| Caesalpinia pulcherrima | This compound (as 8-methoxybonducellin), Bonducellin, Isobonducellin | Source of revised this compound structure, other homoisoflavonoids | nih.govneist.res.inplantaedb.comstuartxchange.org |

| Biancaea decapetala | This compound | Identified in stem bark | colab.wsresearchgate.netresearchgate.netresearchgate.net |

Strategic Extraction and Fractionation Techniques

The initial steps in isolating this compound from its botanical sources involve strategic extraction and fractionation to separate the target compounds from the complex plant matrix. For instance, in the isolation from Hoffmanosseggia intricata, the roots were subjected to extraction with hot 95% ethanol (B145695) (EtOH) nih.gov. Following extraction, the ethanol extract was concentrated, and the resulting residue was partitioned between water (H2O) and chloroform (B151607) (CHCl3) nih.gov. The chloroform fraction, which contained the inhibitory material, was then selected for further purification steps nih.gov. Fractionation, in general, refers to separation processes that aim to simplify a complex mixture or focus on an individual compound of interest, often based on differences in physicochemical properties.

Advanced Chromatographic Isolation and Purification Strategies

Chromatographic techniques are indispensable for the isolation and purification of natural products like this compound, allowing for the separation of compounds based on their differential affinities between a stationary and a mobile phase pakbs.org. In the case of this compound's isolation from Hoffmanosseggia intricata, the chloroform residue obtained from the extraction and partitioning steps was subjected to column chromatography on silica (B1680970) gel nih.gov. Elution was performed using a gradient of methanol (B129727) (MeOH) in dichloromethane (B109758) (CH2Cl2), starting from 0.5% MeOH nih.gov.

For monitoring the separation and detecting the compounds, thin-layer chromatography (TLC) was employed nih.gov. Both normal phase silica gel 60 F254 pre-coated plates (using 10% MeOH in CH2Cl2 as solvent) and reversed-phase Baker C18-F pre-coated plates (using 5-10% H2O in MeOH as developer) were utilized nih.gov. Detection of the compounds on TLC plates was achieved by exposure to iodine vapor or by spraying with phosphomolybdate reagent followed by heating nih.gov. These advanced chromatographic strategies are crucial for achieving the high purity required for structural elucidation and further characterization of natural compounds.

Structural Elucidation and Definitive Characterization of Intricatin

Initial Structural Assignment Methodologies

The initial isolation of Intricatin was reported from the desert plant Hoffmanosseggia intricata. researchgate.netescholarship.org The preliminary structural assignment of such natural products typically relies on a suite of spectroscopic techniques to deduce their molecular formula and key functional groups.

Preliminary Spectroscopic Data Analysis (e.g., UV, IR, MS)

For the initial characterization of this compound, preliminary spectroscopic methods such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS) would have been employed. UV-Vis spectroscopy provides information about conjugated systems within the molecule, indicating the presence of chromophores. IR spectroscopy is instrumental in identifying characteristic functional groups based on their unique vibrational frequencies (e.g., hydroxyl, carbonyl, aromatic rings). Mass spectrometry (MS) offers crucial data regarding the molecular weight and elemental composition, as well as fragmentation patterns that provide insights into the compound's structural subunits. These techniques collectively provide a foundational understanding of the compound's basic structural features, guiding subsequent, more detailed analyses. uibk.ac.atarxiv.org

Structural Revision of this compound to 8-Methoxybonducellin (B583820)

Despite initial assignments, subsequent investigations led to the definitive revision of this compound's structure to 8-Methoxybonducellin. This revision was a result of meticulous comparative analysis and the application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Revision (e.g., 1D and 2D NMR, TOCSY, HSQC, HMBC, NOESY)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy played a decisive role in the definitive structural revision of this compound to 8-Methoxybonducellin. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were crucial for unambiguous structural elucidation. researchgate.netsinica.edu.twbruker.com

1D NMR (¹H and ¹³C NMR) : Proton (¹H) NMR spectroscopy provides information on the number, chemical environment, and coupling interactions of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton and the chemical shifts of carbon atoms. sinica.edu.tw These initial spectra provide a fingerprint of the molecule.

2D NMR Techniques :

COSY (COrrelation SpectroscopY) : This homonuclear 2D experiment identifies protons that are J-coupled, revealing direct proton-proton connectivities through two or three chemical bonds. sdsu.edu

TOCSY (TOtal Correlation SpectroscopY) : TOCSY extends COSY by revealing all protons within a coupled spin system, regardless of whether they are directly coupled, providing insights into larger fragments of the molecule. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a proton-detected 2D experiment that establishes one-bond correlations between protons and their directly attached carbons, providing crucial information about the C-H framework. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique for determining long-range (2-4 bond) correlations between protons and carbons, which is essential for connecting different structural fragments and confirming quaternary carbons. sdsu.eduprinceton.edu HMBC data is primarily used to confirm and reject proposed NMR assignments. sdsu.edu

NOESY (Nuclear Overhauser Effect SpectroscopY) : NOESY provides information about spatial proximity between nuclei (typically protons) through space, independent of bond connectivity. This is vital for determining the relative stereochemistry and conformation of a molecule. princeton.edu

The comprehensive application of these advanced NMR techniques, particularly the 2D experiments, allowed for the unambiguous assignment of all proton and carbon signals and the elucidation of the complete connectivity and arrangement of atoms, ultimately confirming the revised structure as 8-Methoxybonducellin. researchgate.net

Stereochemical Assignments and Confirmation

The determination of stereochemistry is an integral part of the complete structural characterization of natural products like homoisoflavonoids. While specific details regarding the stereochemical assignments for this compound (now 8-Methoxybonducellin) were not extensively detailed in the provided search results, the broader context of homoisoflavonoid research indicates that such assignments are typically achieved through a combination of spectroscopic methods and, where possible, X-ray crystallography or theoretical calculations. scispace.comtypeset.iodntb.gov.ua

For homoisoflavonoids, stereochemical assignments often rely on analyzing coupling constants from 1D NMR spectra, which provide insights into dihedral angles, and NOESY data, which indicate spatial relationships between protons. princeton.edu In cases where crystals are suitable, X-ray crystallography offers an unequivocal determination of absolute configuration. escholarship.org Additionally, techniques such as Electronic Circular Dichroism (ECD) spectroscopy, often combined with computational methods, are employed to determine the absolute configuration of chiral centers in complex natural products. researchgate.net These methods collectively contribute to the definitive confirmation of the three-dimensional structure of compounds like 8-Methoxybonducellin.

Biosynthetic Pathways of Intricatin

Precursor Compounds and Metabolic Intermediates

The foundational precursors for homoisoflavonoid biosynthesis are 4-coumaroyl-Coenzyme A (4-coumaroyl-CoA) and malonyl-Coenzyme A (malonyl-CoA) vulcanchem.comwikipedia.orgwikipedia.org. These two molecules serve as the building blocks for the initial chalcone (B49325) intermediate, a key step in the pathway.

4-Coumaroyl-CoA (PubChem CID: 6440013) : This thioester is a central intermediate in the biosynthesis of numerous plant natural products, including flavonoids and isoflavonoids wikipedia.orgymdb.canih.gov. It is derived from the phenylpropanoid pathway, which processes aromatic amino acids like phenylalanine nih.gov.

Malonyl-CoA (PubChem CID: 644066) : A coenzyme A derivative of malonic acid, malonyl-CoA is formed by the carboxylation of acetyl-CoA, a process catalyzed by acetyl-CoA carboxylase wikipedia.orgnih.gov. It contributes two-carbon units during polyketide biosynthesis wikipedia.org.

A crucial metabolic intermediate in the biosynthesis of homoisoflavonoids is a chalcone precursor researchgate.netthieme-connect.deresearchgate.net. Chalcones are open-chain flavonoids that serve as scaffolds for subsequent cyclization and modification steps. For homoisoflavonoids, a distinguishing feature is the incorporation of an "extra" carbon atom, which differentiates them from their flavonoid counterparts researchgate.netthieme-connect.de. This additional carbon is often derived from methionine, suggesting a methylation event researchgate.net. For instance, the biosynthesis of eucomin, another homoisoflavonoid, involves the addition of a carbon atom from methionine to a chalcone-type skeleton researchgate.net. Given Intricatin's structure, which includes methoxy (B1213986) groups (–OCH3) nih.gov, O-methylation is a critical modification step in its biosynthesis, likely involving S-adenosyl-L-methionine (SAM) as the methyl donor.

The relationship between these precursors and intermediates can be summarized as follows:

| Precursor/Intermediate | PubChem CID | Role in Biosynthesis |

| 4-Coumaroyl-CoA | 6440013 | A-ring and C3 unit source |

| Malonyl-CoA | 644066 | Two-carbon unit donor for polyketide chain |

| Chalcone (general) | 637760 | Key intermediate, precursor for cyclization |

| Naringenin (B18129) Chalcone | 5280960 | Common chalcone precursor for flavonoids/homoisoflavonoids |

Enzymatic Steps and Catalytic Mechanisms in Homoisoflavonoid Biosynthesis

The conversion of the precursor compounds into homoisoflavonoids involves several key enzymatic reactions:

Chalcone Synthase (CHS) Activity : The initial committed step in the biosynthesis of chalcones, and subsequently homoisoflavonoids, is catalyzed by chalcone synthase (CHS). This enzyme facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate, which then cyclizes to yield a chalcone, such as naringenin chalcone (2',4,4',6'-tetrahydroxychalcone) wikipedia.orgwikipedia.orgresearchgate.netnih.gov. This reaction is a central part of the phenylpropanoid pathway.

Chalcone Isomerase (CHI) Activity : Following chalcone formation, chalcone isomerase (CHI) typically catalyzes the stereospecific intramolecular cyclization of the chalcone to form a flavanone, such as naringenin wikipedia.orgwikipedia.orgresearchgate.net. While naringenin chalcone can spontaneously cyclize, CHI accelerates and directs this process in plants wikipedia.org.

C-Methylation and O-Methylation : A defining characteristic of homoisoflavonoids is the presence of an additional carbon atom, often at the C-3 position of the chromane (B1220400) skeleton, which distinguishes them from flavonoids researchgate.netthieme-connect.de. This "extra" carbon is typically introduced via a C-methylation step, with S-adenosyl-L-methionine (SAM) serving as the methyl donor researchgate.net. For this compound, which possesses methoxy groups nih.gov, O-methyltransferases (OMTs) are essential for transferring methyl groups from SAM to specific hydroxyl positions on the homoisoflavonoid backbone. While specific OMTs for this compound are not detailed, such enzymes are common in plant secondary metabolism and play a crucial role in modifying the hydroxylation patterns of these compounds vulcanchem.com.

Further Modifications : Subsequent enzymatic steps may involve various oxidative modifications, reductions, and cyclization reactions that lead to the diverse structural types of homoisoflavonoids, including the 3-benzylchroman-4-ones, to which this compound belongs thieme-connect.devulcanchem.comresearchgate.net. The precise sequence and enzymes involved in the later stages leading specifically to this compound's unique methoxylation and hydroxylation pattern would involve specific tailoring enzymes.

Connection to General Phenolic Biosynthesis Routes (e.g., Shikimate Pathway)

The biosynthesis of this compound is deeply rooted in the general phenolic biosynthesis routes, particularly the shikimate pathway and the phenylpropanoid pathway.

The shikimate pathway is a metabolic route found in plants, fungi, and microorganisms that leads to the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan nih.gov. Phenylalanine is the direct precursor for the phenylpropanoid pathway.

The phenylpropanoid pathway then takes over, converting phenylalanine into various phenylpropanoid derivatives, which serve as precursors for a vast array of plant secondary metabolites, including flavonoids and homoisoflavonoids nih.gov. The key steps in this pathway leading to homoisoflavonoid precursors are:

Phenylalanine Ammonia-Lyase (PAL) (PubChem CID: 86278362, 440865) : PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid nih.govnih.govwikipedia.orgresearchgate.netipb.ptuni-freiburg.de. This is the first committed step in the phenylpropanoid pathway.

Cinnamic Acid 4-Hydroxylase (C4H) : trans-Cinnamic acid is then hydroxylated at the 4-position by C4H, a cytochrome P450 monooxygenase, to yield p-coumaric acid.

4-Coumarate:CoA Ligase (4CL) (PubChem CID: 6440013) : Finally, 4CL activates p-coumaric acid by forming a thioester bond with coenzyme A, resulting in 4-coumaroyl-CoA nih.govwikipedia.orgnih.govwikipedia.org. This 4-coumaroyl-CoA then enters the chalcone synthase pathway, as described in Section 4.2, to initiate homoisoflavonoid biosynthesis.

Thus, the shikimate pathway provides the initial aromatic amino acid (phenylalanine), which is then channeled through the phenylpropanoid pathway to produce 4-coumaroyl-CoA. This, along with malonyl-CoA (derived from basic carbon metabolism), forms the fundamental building blocks for the chalcone intermediate, which subsequently undergoes specific modifications to yield complex homoisoflavonoids like this compound.

Chemical Synthesis and Analog Design Strategies for Intricatin and Its Derivatives

Total Synthesis Approaches for Intricatin and its Scaffold

The total synthesis of this compound and its core scaffold has seen various developments, driven by the need for structural elucidation and the exploration of its chemical space.

Early synthetic efforts towards homoisoflavonoids, including compounds initially identified as this compound, often utilized readily available phenolic precursors such as pyrogallol (B1678534). Intricatinol (B47013) and the compound initially designated as this compound were synthesized from pyrogallol in a three-step sequence. neist.res.inresearchgate.net However, a pivotal finding in the history of this compound synthesis revealed that the spectral data of the synthetic product did not corroborate with that of the natural product. This led to a significant structural revision, where the natural compound originally reported as this compound was re-identified as 8-methoxybonducellin (B583820). neist.res.intypeset.io This revision highlights the critical role of synthetic validation in natural product chemistry.

The synthesis of pyrogallol derivatives, which serve as building blocks for homoisoflavonoids, can involve processes like auto-oxidation and polymerization. nih.gov For instance, pyrogallol monomethyl ether can be prepared through the oxidation of o-vanillin with hydrogen peroxide. This method typically affords pyrogallol monomethyl ether in yields ranging from 68% to 80%. orgsyn.org

Table 1: Representative Yields in Pyrogallol Derivative Synthesis

| Precursor | Product | Method | Yield Range (%) | Citation |

| o-Vanillin | Pyrogallol Monomethyl Ether | Oxidation with H₂O₂ | 68-80 | orgsyn.org |

Modern synthetic strategies for the chromanone scaffold, a core component of this compound and other homoisoflavonoids, frequently employ the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich arenes, proceeding via an electrophilic iminium ion intermediate. ajrconline.orgchemeurope.com The Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), or more recently from DMF and phthaloyl dichloride, has proven highly effective. chemeurope.comscirp.orgscirp.org

The application of Vilsmeier reagent generated from phthaloyl dichloride and DMF has demonstrated excellent efficacy in converting 2-hydroxyacetophenones, deoxybenzoins, and dihydrochalcones into their corresponding chromones, isoflavones, and homoisoflavones. scirp.orgscirp.org This method offers advantages such as high efficiency, mild reaction conditions, and reduced reaction times. scirp.orgscirp.org The yield of the Vilsmeier reagent itself, specifically (chloromethylene)dimethyliminium chloride, can be as high as 78%. scirp.org The success and yield of these reactions can be influenced by the substitution pattern of the starting materials and the presence of unprotected hydroxyl groups on the aromatic rings. scirp.orgscirp.org

Table 2: Vilsmeier Reagent-Based Synthesis of Chromones and Homoisoflavonoids

| Starting Material Type | Reagent System | Typical Yields (Chromones/Homoisoflavones) | Key Advantages | Citation |

| 2-Hydroxyacetophenones, Deoxybenzoins, Dihydrochalcones | DMF / Phthaloyl Dichloride (Vilsmeier Reagent) | Excellent (e.g., 85-89% for chromones) | High efficiency, mild conditions, shorter reaction time | scirp.orgscirp.org |

Design and Synthesis of this compound Analogs and Homoisoflavonoid Derivatives

The structural revision of this compound to 8-methoxybonducellin has redirected analog design efforts, emphasizing the synthesis of 8-methoxybonducellin and a broader range of homoisoflavonoid derivatives. Homoisoflavonoids are a distinct class of natural products that differ from classical flavonoids by the presence of an additional carbon atom in their core structure. nih.govscirp.org

Synthetic strategies for homoisoflavonoid derivatives often involve starting from appropriately substituted phenols and proceeding through a chroman-4-one intermediate in a four-step sequence. nih.gov This modular approach allows for the systematic introduction of different substituents, facilitating the creation of diverse analogs with varying chemical properties. For instance, a series of four naturally occurring homoisoflavonoids and eight synthetic analogs have been successfully prepared using such multi-step sequences. nih.gov

Stereoselective Synthesis and Isomeric Interconversion (e.g., E/Z isomers)

This compound, specifically, is characterized by a (3E)-configuration in its IUPAC name, indicating the presence of a defined stereochemistry around a double bond. nih.gov The control of stereochemistry, particularly the E/Z isomerism, is a crucial aspect of homoisoflavonoid synthesis. E/Z isomerism arises from the restricted rotation around a carbon-carbon double bond and is systematically named using the Cahn-Ingold-Prelog (CIP) priority rules. semanticscholar.org

In the synthesis of homoisoflavonoids, the products are typically formed as E-isomers, with their stereochemistry confirmed through Nuclear Magnetic Resonance (NMR) spectroscopic data. nih.gov Interestingly, these E-isomers can be subsequently converted into their Z-isomeric counterparts through photoisomerization. nih.gov The distinct chemical shifts observed in the proton NMR spectra of E- and Z-homoisoflavonoids provide a valuable method for unambiguously ascertaining their stereochemical assignments. nih.gov Beyond homoisoflavonoids, general strategies for achieving stereoselective synthesis of E-isomers of compounds containing similar structural motifs, such as aryl alkyl oximes, involve treating E/Z mixtures with a protic or Lewis acid under anhydrous conditions. This process can lead to the preferential precipitation of the E-isomer immonium complex, with the Z-isomer isomerizing to the E-form, resulting in high purity E-isomer products. metabolomicsworkbench.org

Mechanistic Investigations of Intricatin S Biological Activities in Vitro and Preclinical

Molecular Mechanisms of Antimutagenic Action

Antimutagenic agents are compounds that interfere with the mutagenicity of a substance, either by preventing the transformation of a promutagenic compound into an active mutagen, inactivating mutagens, or preventing mutagen-DNA reactions metabolomicsworkbench.org. They can also influence genome repair and replication uni.lu. Intricatin (as 8-methoxybonducellin) has been reported to possess antimutagenic activities nih.govbiodeep.cnnih.gov.

Direct Interaction with Deoxyribonucleic Acid (DNA) and Genetic Material

Antimutagenic compounds can exert their effects through direct chemical interaction with a mutagen before it induces DNA damage uni.lu. This can involve scavenging electrophilic mutagens or binding to transporters to block mutagen transfer into the cytosol uni.lu. While homoisoflavonoids, as a class, have been shown to interact with DNA plantaedb.com, specific detailed mechanisms of direct interaction between this compound (8-methoxybonducellin) and DNA or genetic material as its antimutagenic action are not extensively detailed in available literature. However, the antimutagenic potential against direct-acting mutagens can sometimes result from direct inactivation of mutagens or removal of mutagenic compounds from cells before they influence DNA structure uni.lu.

Antioxidant Activity Mechanisms

Antioxidants function as the body's defense mechanism against free radicals, which are molecules capable of independent existence and can damage cellular components like lipids, proteins, and DNA. This compound (8-methoxybonducellin) has demonstrated antioxidant properties nih.govbiodeep.cnresearchgate.net.

Free Radical Scavenging Properties (e.g., DPPH, Superoxide (B77818) Anion Scavenging)

The antioxidant activity of homoisoflavonoids, including the compound identified as this compound (whose structure was revised to 8-methoxybonducellin), has been evaluated using various free radical scavenging methods. Specifically, its antioxidant capacity has been determined by superoxide (NBT) and DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assays nih.govbiodeep.cn. DPPH radical scavenging assays are widely used to assess the potential of substances to act as hydrogen donors or free-radical scavengers, with a lower IC50 value indicating stronger scavenging ability. Superoxide anion scavenging activity involves the reduction of superoxide radicals, which are often generated during cellular respiration and can cause significant cellular damage nih.gov. Homoisoflavonoids are recognized for their ability to scavenge reactive radicals nih.gov.

Role in Cellular Redox Homeostasis

Cellular redox homeostasis is a fundamental and dynamic process that maintains the balance between reducing and oxidizing reactions within cells, regulating a multitude of biological responses and events. This balance is crucial for cellular health and proper physiological function. Antioxidants play a vital role in maintaining this homeostasis by neutralizing reactive oxygen species (ROS) and preventing oxidative stress, which can lead to cellular damage and contribute to various pathological conditions. While specific detailed studies on this compound's (8-methoxybonducellin's) direct role in modulating cellular redox homeostasis beyond its radical scavenging properties are not explicitly provided, its demonstrated antioxidant activity through free radical scavenging inherently contributes to the maintenance of cellular redox balance by reducing the burden of oxidative species.

Anti-inflammatory Mechanism of Action

This compound has been investigated for its anti-inflammatory properties, particularly its ability to inhibit the production of inflammatory mediators. In an in vitro study, this compound demonstrated moderate inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage RAW264.7 cells. Nitric oxide is a key signaling molecule involved in inflammatory responses, and its excessive production can contribute to tissue damage and disease pathogenesis nih.gov. The inhibitory activity of this compound suggests a potential mechanism for its anti-inflammatory action by modulating the production of pro-inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Compound | Target | IC50 (µM) | Cell Line |

| This compound | LPS-induced Nitric Oxide Production | 42.51 - 86.13 | RAW264.7 macrophages |

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production)

This compound has demonstrated an inhibitory effect on the production of inflammatory mediators. Specifically, it has been observed to moderately inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage RAW264.7 cells. Research indicates that this compound exhibits inhibitory effects with IC50 values ranging from 42.51 to 86.13 µM. While effective, other compounds, such as 3-deoxysappanchalcone and sappanchalcone-3′-methylether, have shown more potent inhibitory activities in similar assays.

Preclinical Efficacy in Agricultural Pest Control Models

Antifeedant Activity against Specific Insect Pests (e.g., Tuta absoluta)

Research into the potential of natural compounds for agricultural pest control has identified structurally related homoisoflavonoids with antifeedant properties. Intricatinol (B47013), a homoisoflavonoid closely related to this compound, has been investigated for its antifeedant activity against Tuta absoluta, a significant pest of tomato crops. Isolated from the methanolic extracts of Caesalpinia welwitschiana and Caesalpinia bonduc, intricatinol demonstrated antifeedant effects. However, it is important to note that the tested isolates, including intricatinol, showed relatively low feeding deterrence (less than 12% at 100 ng/µl) when compared to crude extracts and the positive control, azadirachtin.

Ovicidal Activity against Specific Insect Pests (e.g., Tuta absoluta)

In addition to antifeedant properties, intricatinol has also exhibited ovicidal activity against Tuta absoluta. This activity refers to the compound's ability to inhibit the hatching of insect eggs. Similar to its antifeedant effects, the ovicidal activity of intricatinol was observed, but the efficacy of the isolated compounds was generally lower (less than 35% at 100 ng/µl) compared to the crude plant extracts and azadirachtin, a known biopesticide. These findings suggest that while intricatinol possesses some activity, its effectiveness in isolation for pest control may be limited compared to more potent alternatives or synergistic effects within crude extracts.

Cellular Biology Research of this compound and Structurally Related Homoisoflavonoids

Modulation of Cell Proliferation and Differentiation (in vitro studies)

Homoisoflavonoids, including this compound and its structural analogs, have been the subject of in vitro studies investigating their effects on cell proliferation and differentiation. These compounds are known to influence various cellular processes, including cell growth and development. For example, 7-O-methylpunctatin, another homoisoflavonoid, has been shown to decrease cell proliferation induced by fetal bovine serum (FBS) in human arteriolar smooth muscle cells (VSMCs). Concurrently, 7-O-methylpunctatin promoted the differentiation of these VSMCs by increasing the expression of early and mid-term differentiation markers, while decreasing markers associated with a synthetic phenotype.

Furthermore, synthetic derivatives of homoisoflavonoids have been developed and evaluated for their ability to inhibit the proliferation of human retinal microvascular endothelial cells (HRECs). Some homoisoflavonoids have also demonstrated cytotoxic activity against various cancer cell lines in vitro, acting through mechanisms such as inducing apoptosis, necrosis, or cell cycle arrest. These findings highlight the potential of this compound and related homoisoflavonoids to modulate fundamental cellular processes, making them subjects of ongoing research in cellular biology.

Induction of Apoptosis in Select Cell Lines (in vitro studies)

This compound, in conjunction with intricatinol, has been observed to induce apoptosis and G2/M cell cycle arrest in select breast cancer cell lines during in vitro studies. nih.govresearchgate.netdntb.gov.uathieme-connect.com

Impact on Receptor Binding and Transactivation (e.g., Estrogen Receptors by related analogs)

While specific detailed research findings on this compound's direct impact on estrogen receptor binding and transactivation are not extensively documented in the available literature, other compounds within the homoisoflavonoid class, to which this compound belongs, have demonstrated such activities. Certain homoisoflavonoids have exhibited significant binding activity to estrogen receptor alpha (ERα) and/or estrogen receptor beta (ERβ), as evidenced by studies utilizing reporter assay systems, such as the SEAP reporter assay in MCF-7 cell lines. dntb.gov.ua Furthermore, a homoisoflavonoid fraction derived from Muscari racemosum bulbs showed estrogenic activity by inducing the proliferation of MCF-7 cells in a dose-dependent manner. This same fraction also displayed dose-dependent antiestrogenic activity when tested in the presence of estradiol. nih.gov Molecular docking studies have also indicated that homoisoflavones, a subclass of homoisoflavonoids, possess the capability to bind to both ERα and ERβ, suggesting potential interactions with key residues within the active sites of these proteins. researchgate.netmdpi.com

Structure Activity Relationship Sar and Computational Studies of Intricatin

Systematic Elucidation of Structure-Activity Relationships

Influence of Specific Substituents on Biological Potency

Research into homoisoflavonoids, the class of compounds to which Intricatin belongs, has demonstrated a clear influence of specific substituents on biological potency. For instance, a synthetic analog, 7,8-dihydroxy-3-[(3,4-dihydroxyphenyl)methylene]chroman-4-one, exhibited excellent antioxidant activity in both superoxide (B77818) (NBT) and DPPH free radical scavenging assays. researchgate.net This highlights the significance of hydroxyl groups at positions 7, 8, 3', and 4' for enhancing antioxidant properties within this structural class. This compound itself, along with intricatinol (B47013), has been noted for its antioxidant activity. researchgate.net

The presence and position of various functional groups, such as hydroxyl and methoxy (B1213986) groups, play a crucial role in the observed biological activities of homoisoflavonoids.

Impact of Stereochemistry on Activity Profiles

Stereochemistry, particularly E/Z isomerism, can significantly impact the biological activity profiles of homoisoflavonoids. Studies have shown that homoisoflavonoids exist as E-isomers, which can be converted to Z-isomers through photoisomerization. researchgate.netnih.gov The distinct chemical shifts observed in the proton NMR spectra of E- and Z-isomers provide a method for ascertaining their stereochemistry. researchgate.netnih.gov

These E- and Z-isomers of homoisoflavonoids have been evaluated for their inhibitory activities against 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. researchgate.netnih.gov For example, the analog 7-hydroxy-3-[(N,N-dimethylaminophenyl)methylene]chroman-4-one demonstrated potent 5-LOX inhibitory activity, comparable to the standard nordihydroguiaretic acid. researchgate.netnih.gov This suggests that the spatial arrangement of atoms, dictated by stereochemistry, is crucial for optimal interaction with biological targets and subsequent activity. This compound itself is reported as an E-isomer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds, encoded as molecular descriptors, and their biological activities. wikipedia.org These models are employed to predict the activity of new compounds and to identify key structural features contributing to observed biological effects. wikipedia.orgscispace.com

Development and Validation of Predictive Models

QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors with experimentally determined biological activities. wikipedia.org The process typically involves selecting a dataset of compounds, assessing their biological activity, calculating molecular descriptors, and then using statistical or machine learning algorithms to build a model. scispace.com While specific details on the development and validation of predictive QSAR models solely for this compound are limited in the provided search results, the broader class of homoisoflavanones, including 8-methoxybonducellin (B583820) (the revised structure of this compound), has been subject to computer-based QSAR studies following biological screening. researchgate.netmit.edu Such models aim to predict activities like pump inhibition. mit.edu

The validation of QSAR models is crucial to ensure their reliability and predictive capability for new, untested molecules. Common validation strategies include internal validation (e.g., cross-validation) and external validation using a separate test set. wikipedia.org

Identification of Key Physicochemical Descriptors

In QSAR studies, molecular descriptors numerically represent chemical information encoded within a molecular structure. wikipedia.org These can include constitutional, thermodynamic, fragment constant, conformational, hydrophobicity, topological, electronic properties, hydrogen bond donor/acceptor counts, and steric effects. wikipedia.org For homoisoflavonoids, QSAR studies would aim to identify which of these physicochemical descriptors are most influential in determining their biological activities, such as antioxidant or enzyme inhibitory effects. Although specific descriptors for this compound's QSAR model are not detailed in the provided information, the general application of QSAR to this class of compounds implies the identification of such key features.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein, and to estimate the strength of this interaction. nih.govjscimedcentral.com These in silico methods provide valuable insights into molecular recognition at an atomic level and are widely applied in drug discovery. nih.govjscimedcentral.com

Molecular docking simulations have been performed for this compound (8-methoxybonducellin) in various contexts. For instance, docking simulations were exploited to simulate compound-DNA complexes in studies related to homoisoflavonoids. dntb.gov.ua Furthermore, molecular docking studies have been conducted for 8-methoxybonducellin itself to understand its interactions, for example, in the context of pump inhibitory activity. mit.eduresearchgate.net The use of molecular docking for this compound has also been mentioned in relation to the inhibition of mutagenicity. nih.gov These simulations help to characterize the behavior of this compound within binding sites and to elucidate potential mechanisms of action.

While specific binding affinities or detailed interaction maps from these docking studies for this compound are not provided in the search results, their reported application underscores the utility of computational approaches in understanding the compound's potential biological targets and mechanisms.

Computational Predictions of this compound-Target Interactions

Computational predictions of this compound's target interactions have been conducted primarily through in silico docking simulations. One notable study investigated this compound's anti-inflammatory potential by assessing its inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage RAW264.7 cells nih.gov. In this context, molecular docking simulations were utilized to predict how this compound might interact with biological targets involved in the NO production pathway nih.gov.

The application of computational methods in drug discovery, including molecular docking, aims to predict the formation of molecular complexes between a ligand (like this compound) and a target macromolecule (typically a protein) cam.ac.ukjscimedcentral.com. This process involves preparing the three-dimensional structures of both the protein and the ligand, followed by algorithms that predict various conformations of the ligand within the protein's binding site jscimedcentral.com. The goal is to identify the most energetically favorable orientation, thereby suggesting potential biological targets and mechanisms jscimedcentral.com. For this compound, these simulations were reported to support the experimental findings, indicating a strong correlation between the calculated docking scores and the observed number of interactions nih.gov. While the specific protein target(s) for this compound's anti-inflammatory effect were not explicitly detailed in the available literature snippets, such computational predictions are crucial for narrowing down potential therapeutic targets and guiding further experimental validation mit.edu.

Analysis of Putative Binding Modes and Affinities

While the detailed atomic-level descriptions of this compound's specific binding modes (e.g., precise amino acid residues involved, the exact hydrogen bond network, or the geometry of the binding pocket) were not explicitly provided in the surveyed research, the successful correlation between docking scores and experimental activity suggests that this compound likely engages in favorable interactions within its target binding site nih.gov. Computational methods for predicting binding affinity, including free energy-based simulations and machine learning-based scoring functions, are continuously evolving to provide more accurate predictions, which are invaluable for lead optimization and understanding SAR biorxiv.orgnih.govarxiv.org. These computational insights, even when general, contribute significantly to the broader understanding of how compounds like this compound exert their biological effects.

Advanced Analytical and Spectroscopic Characterization Techniques in Intricatin Research

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool in the structural analysis of Intricatin. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, often to within a few parts per million (ppm). youtube.com This precision is critical for determining the exact elemental composition of the molecule.

In the analysis of this compound, techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry are utilized. nih.gov These methods allow for the determination of a unique molecular formula from the measured mass-to-charge ratio (m/z) by leveraging the slight mass differences between isotopes. nih.gov The ability to resolve signals of ions with the same nominal mass enables the unambiguous assignment of the molecular formula for this compound, which is the first step in its structural confirmation. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the this compound molecule, providing valuable information about its substructures and connectivity. nih.gov

Interactive Table: Hypothetical HRMS Data for this compound This table represents the kind of data that would be generated in an HRMS analysis of this compound.

| Parameter | Value | Interpretation |

| Measured m/z | 543.2198 | The experimentally determined mass-to-charge ratio. |

| Calculated Mass | 543.2195 | The theoretical mass for the proposed molecular formula. |

| Mass Error (ppm) | 0.55 | The difference between measured and calculated mass, indicating high accuracy. |

| Proposed Formula | C₃₀H₃₀N₄O₅ | The elemental composition consistent with the high-resolution mass. |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and advanced pulse sequences)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules like this compound. rsc.org It provides information on the chemical environment, connectivity, and spatial relationships of NMR-active nuclei, primarily ¹H (proton) and ¹³C. aspect-analytics.com

1D NMR Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound reveals the number of different types of protons, their relative numbers (through integration), their electronic environment (through chemical shift), and the number of neighboring protons (through spin-spin splitting). youtube.com

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms in this compound and provides information about their hybridization and chemical environment.

2D NMR Spectroscopy: To assemble the complete molecular structure of this compound, a variety of two-dimensional NMR experiments are employed to establish correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is essential for determining the relative stereochemistry and conformation of this compound.

Interactive Table: Illustrative ¹³C NMR Data for a Key Fragment of this compound This table provides an example of the chemical shifts and interpretations for carbon signals in a hypothetical portion of the this compound structure.

| Carbon Atom | Chemical Shift (δ) in ppm | Carbon Type | Interpretation |

| C-1 | 168.5 | C=O | Carbonyl carbon (e.g., in an ester or amide). |

| C-2 | 135.2 | C | Quaternary aromatic carbon. |

| C-3 | 128.9 | CH | Aromatic methine carbon. |

| C-4 | 75.4 | CH | Carbon attached to an oxygen atom (e.g., in an ether or alcohol). |

| C-5 | 55.1 | CH₃ | Methoxy (B1213986) group carbon. |

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FTIR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of this compound.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. arxiv.org The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, FTIR can confirm the presence of groups such as hydroxyl (-OH), carbonyl (C=O), amine (N-H), and aromatic rings based on their characteristic vibrational frequencies. arxiv.org

UV-Vis Spectroscopy: This method probes the electronic transitions within the molecule by measuring its absorption of ultraviolet and visible light. arxiv.org The UV-Vis spectrum of this compound can indicate the presence of chromophores, such as conjugated π systems (e.g., aromatic rings, double bonds), which are common in complex natural products. youtube.com The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation within the molecule. arxiv.org

Potential Application of X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy can determine the relative stereochemistry of a chiral molecule, establishing its absolute configuration often requires X-ray crystallography. nih.gov This technique is considered the definitive method for determining the three-dimensional structure of a crystalline compound. youtube.comyoutube.com

For this compound, if a suitable single crystal can be grown, X-ray diffraction analysis can provide an unambiguous determination of its complete 3D structure, including the absolute configuration of all stereogenic centers. youtube.com The method involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data allows for the creation of an electron density map, from which the precise position of every atom in the molecule can be determined. nih.gov The determination of the absolute configuration is often achieved by analyzing the anomalous dispersion effects of the scattered X-rays, particularly if a heavy atom is present in the structure.

Future Research Directions for Intricatin

Exploration of Uninvestigated Biological Activities

Current research indicates that Intricatin possesses antimutagenic activity, specifically demonstrated against 2-aminoanthracene (B165279) (2AN) in Salmonella typhimurium cultures. thieme-connect.descispace.comresearchgate.netijpbs.net However, its effectiveness against other mutagens like acetylaminofluorene (AAF) and ethyl methanesulfonate (B1217627) (EMS) was noted to be less pronounced compared to intricatinol (B47013), a related homoisoflavonoid. thieme-connect.descispace.comresearchgate.net Given its classification as a homoisoflavonoid, this compound is broadly anticipated to exhibit a wider spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, similar to other compounds within the flavonoid class. ontosight.aithieme-connect.descispace.commdpi.comresearchgate.net

Future research should systematically explore these anticipated activities through targeted in vitro and in vivo studies. This includes:

Antioxidant Activity: While general antioxidant potential is suggested, specific mechanisms of action, such as direct free radical scavenging, modulation of antioxidant enzyme systems (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase), and protection against oxidative stress-induced cellular damage, need detailed investigation. scispace.com

Anti-inflammatory Activity: Beyond general observations, studies should focus on identifying specific inflammatory pathways and mediators that this compound can modulate. This could involve examining its effects on cyclooxygenase (COX) enzymes, lipoxygenases (LOX), nuclear factor-kappa B (NF-κB) signaling, and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). scispace.com

Antimicrobial Activity: Comprehensive screening against a diverse range of bacterial, fungal, and viral pathogens is warranted. Research should aim to determine minimum inhibitory concentrations (MICs) and minimum bactericidal/fungicidal concentrations (MBCs/MFCs), and investigate potential synergistic effects with existing antimicrobial agents.

Neuroprotective and Anticancer Potential: Although suggested for flavonoids generally, direct evidence for this compound's neuroprotective and anticancer effects is limited. ontosight.ai Future studies should specifically investigate its impact on neuronal survival, neuroinflammation, and various cancer cell lines, including colon cancer where some evidence for similar compounds exists. nih.gov This would involve assessing cell proliferation, apoptosis, cell cycle arrest, and metastasis inhibition.

Other Homoisoflavonoid Activities: Given that homoisoflavonoids have been reported to possess anti-diabetic, cytotoxic, anti-angiogenic, vasorelaxant, and immunomodulatory effects, these areas represent promising avenues for exploring this compound's therapeutic scope. thieme-connect.de

Development of Novel and Efficient Synthetic Methodologies

The synthesis of complex natural products like homoisoflavonoids can be challenging, often involving multiple steps and resulting in low yields. researchgate.netrsc.org This complexity can hinder large-scale production for extensive biological evaluation and potential therapeutic development. Therefore, a critical future research direction for this compound involves the development of novel and efficient synthetic methodologies.

Key areas of focus include:

Green Chemistry Approaches: Incorporating principles of green chemistry, such as the use of environmentally benign solvents, catalysts, and reagents, to make the synthesis more sustainable.

Catalytic Reactions: Exploring new catalytic systems (e.g., organocatalysis, transition metal catalysis) that can facilitate challenging bond formations with high selectivity and efficiency.

Flow Chemistry: Investigating continuous flow synthesis techniques to enable safer, more controlled, and scalable production of this compound.

Stereoselective Synthesis: Given that homoisoflavonoids can exhibit stereoisomerism, developing stereoselective synthetic methods to obtain specific, biologically active isomers is crucial. researchgate.net

In-depth Mechanistic Dissection of Biological Actions at a Molecular Level

While some biological activities of this compound and related homoisoflavonoids have been identified, a detailed understanding of their molecular mechanisms of action is often lacking. researchgate.net Future research must delve into the specific molecular targets and pathways through which this compound exerts its effects.

This includes:

Target Identification: Employing biochemical and biophysical techniques to identify direct protein or nucleic acid targets that this compound interacts with. This could involve affinity chromatography, target deconvolution strategies, and structural biology approaches (e.g., X-ray crystallography, NMR spectroscopy) to visualize ligand-target interactions.

Pathway Elucidation: Investigating the downstream signaling cascades and cellular processes affected by this compound's interaction with its targets. This would involve studying changes in gene expression, protein phosphorylation, enzyme activities, and cellular phenotypes.

Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies by synthesizing and evaluating this compound analogs with subtle structural modifications. This will help pinpoint the key functional groups and structural motifs essential for specific biological activities and guide lead optimization efforts.

Integration of Systems Biology and Omics Technologies in this compound Research

To gain a holistic understanding of this compound's impact on biological systems, integrating systems biology and various omics technologies is paramount. These approaches allow for a global, unbiased assessment of cellular responses.

Applications include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression profiles in cells or tissues treated with this compound to identify affected pathways and biological processes.

Proteomics (Mass Spectrometry-based): Quantifying changes in protein abundance and post-translational modifications to reveal direct and indirect protein targets and their functional consequences.

Metabolomics (NMR/MS-based): Profiling alterations in cellular metabolite levels to understand metabolic reprogramming induced by this compound and identify potential biomarkers of its activity.

Integrated Omics Data Analysis: Utilizing bioinformatics and computational biology tools to integrate data from multiple omics platforms. This will enable the construction of comprehensive network models that depict how this compound perturbs cellular systems, leading to its observed biological effects.

Advanced Computational Drug Discovery and Lead Optimization for the this compound Scaffold

Computational approaches are increasingly vital in modern drug discovery, offering efficient ways to predict compound behavior and optimize lead structures. The this compound scaffold, with its inherent biological activity, represents a promising starting point for drug development.

Future research should leverage advanced computational methods, including:

Molecular Docking and Virtual Screening: Performing large-scale virtual screening of compound libraries against identified or predicted biological targets to discover novel this compound analogs or structurally similar compounds with enhanced activity.

Molecular Dynamics (MD) Simulations: Conducting MD simulations to study the dynamic interactions between this compound and its targets at an atomic level, providing insights into binding stability, conformational changes, and potential allosteric effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to establish mathematical relationships between this compound's chemical structure and its biological activity. These models can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

De Novo Design and Generative Models: Utilizing artificial intelligence (AI) and machine learning (ML) algorithms, including generative models, to design novel chemical entities based on the this compound scaffold, aiming for optimized biological profiles.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity): Employing in silico tools to predict the ADMET properties of this compound and its derivatives early in the discovery process, helping to prioritize compounds with favorable drug-like characteristics.

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a compound of interest into a valuable therapeutic agent.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and testable research question about Intricatin’s mechanism of action?

- Methodological Answer : Begin by narrowing the scope using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example: "How does this compound (intervention) modulate [specific biological pathway] (outcome) in [cell type/organism] (population) compared to [existing compound] (comparison) over [timeframe]?" Ensure the question is hypothesis-driven, avoids ambiguity, and defines measurable outcomes (e.g., IC₅₀ values, binding affinity) .

Q. What strategies are effective for identifying literature gaps in this compound-related studies?

- Methodological Answer : Conduct systematic reviews using databases like PubMed, SciFinder, and Web of Science. Focus on discrepancies in reported bioactivity, synthesis methods, or structural characterization. Tools like VOSviewer can map keyword clusters to visualize understudied areas. Prioritize gaps where this compound’s unique properties (e.g., stereochemistry, solubility) remain unresolved .

Q. How should experimental designs for this compound’s synthesis be optimized to ensure reproducibility?

- Methodological Answer : Use factorial design or response surface methodology (RSM) to test variables (e.g., reaction temperature, catalyst loading). Document protocols in triplicate, including raw spectral data (NMR, HPLC) and purity metrics. Cross-validate results with independent labs, adhering to guidelines in Beilstein Journal of Organic Chemistry for reporting synthetic procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Use Bland-Altman plots to assess inter-lab variability. Replicate experiments under standardized protocols (e.g., fixed ATP concentrations in kinase assays) and apply sensitivity analyses to isolate sources of bias .

Q. What advanced techniques are recommended for elucidating this compound’s structure-activity relationship (SAR) in complex biological systems?

- Methodological Answer : Combine cryo-EM or X-ray crystallography for structural insights with molecular dynamics simulations to predict binding modes. Validate hypotheses via site-directed mutagenesis or isothermal titration calorimetry (ITC). Prioritize SAR studies that address conflicting reports on this compound’s selectivity .

Q. How can computational models improve the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer : Employ quantitative structure-property relationship (QSPR) models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability). Address discrepancies between in silico and experimental data by refining force fields or sampling algorithms .

Q. What methodologies are critical for assessing this compound’s long-term stability under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring. Apply Arrhenius kinetics to extrapolate degradation pathways. Compare results with real-time stability data and use multivariate analysis to identify critical degradation factors (e.g., pH, light exposure) .

Q. How can interdisciplinary approaches address challenges in scaling this compound’s production for preclinical studies?

- Methodological Answer : Partner with process chemists to optimize flow synthesis or biocatalytic routes. Use design of experiments (DoE) to balance yield and purity. Integrate green chemistry metrics (e.g., E-factor) to minimize waste. Ensure scalability by validating batch-to-batch consistency via qNMR and LC-HRMS .

Key Considerations for Methodological Rigor

- Data Transparency : Archive raw datasets (e.g., spectral files, assay readouts) in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias. Use plagiarism-detection software for manuscript drafts .

- Peer Validation : Pre-submission peer review via platforms like bioRxiv can identify methodological flaws before formal publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.